molecular formula C24H24ClN3O4S B2864555 N-(5-chloro-2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 899942-15-5

N-(5-chloro-2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2864555
CAS No.: 899942-15-5
M. Wt: 485.98
InChI Key: WMIKVDHDQBKUHI-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a benzofuro[3,2-d]pyrimidine core. Its structure includes:

  • A 5-chloro-2-methoxyphenyl group attached via an acetamide linkage, contributing to electronic and steric properties critical for bioactivity.
  • A 3-methylbutyl substituent at position 3 of the pyrimidine ring, enhancing lipophilicity and influencing pharmacokinetic behavior.
  • A sulfanyl (-S-) bridge connecting the acetamide moiety to the benzofuropyrimidine scaffold, a common feature in bioactive molecules targeting enzymes or receptors .

This compound is hypothesized to exhibit activity in enzyme inhibition (e.g., lipoxygenase, kinases) or antimicrobial applications, based on structural analogs in the literature .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O4S/c1-14(2)10-11-28-23(30)22-21(16-6-4-5-7-18(16)32-22)27-24(28)33-13-20(29)26-17-12-15(25)8-9-19(17)31-3/h4-9,12,14H,10-11,13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIKVDHDQBKUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Chloro and Methoxy Substituents : These groups contribute to the compound's lipophilicity and biological interactions.
  • Benzofuro and Pyrimidine Moieties : These rings are known for their roles in various biological activities, including anticancer and antimicrobial properties.

Research indicates that compounds similar to N-(5-chloro-2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may exhibit biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : Many derivatives demonstrate the ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.
  • Antimicrobial Effects : Compounds with similar structures have shown antibacterial and antifungal properties by disrupting microbial cell membranes or inhibiting essential metabolic pathways.
  • Anticancer Properties : Studies suggest that such compounds can induce apoptosis in cancer cells through various signaling pathways.

Biological Activity Data

The following table summarizes the biological activities reported for compounds with structural similarities to N-(5-chloro-2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide:

Activity IC50/MIC Values Reference
Antibacterial0.12 - 0.98 µg/mL
Antifungal0.49 - 0.12 µg/mL
COX InhibitionIC50 = 0.5 µM
Cytotoxicity (Cancer)IC50 = 15 µM

Case Studies

  • Antimicrobial Evaluation : A study evaluated a series of pyrimidine derivatives similar to the target compound against various bacterial strains. The results indicated significant antibacterial activity with MIC values lower than those of standard antibiotics, suggesting a potential for development into new antimicrobial agents.
  • Anti-inflammatory Effects : In vitro studies demonstrated that related compounds could effectively inhibit nitric oxide production in LPS-stimulated macrophages, highlighting their potential as anti-inflammatory agents.
  • Cancer Cell Apoptosis : Research involving structurally similar compounds showed induction of apoptosis in multiple cancer cell lines, with mechanisms involving caspase activation and mitochondrial membrane potential disruption.

Comparison with Similar Compounds

N-(2-Chlorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

  • Key differences :
    • Substitution at position 3: 3-methoxyphenyl vs. 3-methylbutyl in the target compound.
    • Acetamide group: 2-chlorophenyl vs. 5-chloro-2-methoxyphenyl .
  • Implications: The 3-methylbutyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the aromatic 3-methoxyphenyl substituent (logP ~2.8). This may enhance membrane permeability .

2-[2,4-Dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2-ethyl-6-methylphenyl)acetamide

  • Key differences :
    • 2,4-Dioxo vs. 4-oxo in the pyrimidine ring.
    • Substitution at position 3: 2-phenylethyl (aromatic) vs. 3-methylbutyl (aliphatic).

Analogues with Varied Heterocyclic Cores

2-{[5-(5-Methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

  • Core structure: Thieno[2,3-d]pyrimidine vs. benzofuro[3,2-d]pyrimidine.
  • Key differences: Thiophene ring (thieno) vs. furan-benzene fused system (benzofuro). Substituents: 5-methylfuran and allyl vs. 3-methylbutyl.

N-(3-Chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

  • Key differences: Thieno[3,2-d]pyrimidine core vs. benzofuropyrimidine. 2-methylpropyl substituent vs. 3-methylbutyl.
  • Implications :
    • The shorter 2-methylpropyl chain may reduce hydrophobic interactions in deep binding pockets compared to the longer 3-methylbutyl group .

Analogues with Modified Acetamide Moieties

N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide Derivatives

  • Key differences :
    • Sulfonamide (-SO₂NH-) vs. sulfanyl acetamide (-S-CH₂-CO-NH-) .
  • Implications :
    • Sulfonamides generally exhibit stronger hydrogen-bonding capacity but lower metabolic stability due to susceptibility to enzymatic hydrolysis .

N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

  • Key differences :
    • Triazole core vs. pyrimidine.
    • Substituents: pyridin-2-yl vs. benzofuropyrimidine.

Comparative Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Name Core Structure Substituent (Position 3) Acetamide Group logP (Estimated) Melting Point (°C)
Target Compound Benzofuropyrimidine 3-Methylbutyl 5-Chloro-2-methoxyphenyl 3.5 Not reported
N-(2-Chlorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-... () Benzofuropyrimidine 3-Methoxyphenyl 2-Chlorophenyl 2.8 Not reported
2-{[5-(5-Methylfuran-2-yl)-4-oxo-3-allylthieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)... () Thienopyrimidine Allyl 2-Methylphenyl 2.9 Not reported
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide () Benzene N/A Sulfonamide 1.7 174–176 (5b)

Key Research Findings

Substituent Chain Length : Longer alkyl chains (e.g., 3-methylbutyl) improve lipophilicity and membrane permeability but may reduce solubility. Yields in synthesis decrease with increasing chain length (e.g., 51% for butyl vs. 45.4% for heptyl in ) .

Heterocyclic Core: Benzofuropyrimidines exhibit superior π-π stacking compared to thienopyrimidines, enhancing binding to aromatic enzyme pockets .

Sulfanyl vs. Sulfonamide : Sulfanyl acetamide derivatives show better metabolic stability than sulfonamides, making them preferable for in vivo applications .

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